N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946253-92-5
Cat. No.: VC7487363
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946253-92-5 |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.386 |
| IUPAC Name | N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H17N3O2/c1-15-8-10-16(11-9-15)14-24-12-4-6-18(21(24)26)20(25)23-19-7-3-2-5-17(19)13-22/h2-12H,14H2,1H3,(H,23,25) |
| Standard InChI Key | ZUADQJPYBQAZPE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects its core dihydropyridine ring substituted at positions 1 and 3. Key structural elements include:
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1-(4-Methylbenzyl group: A para-methyl-substituted benzyl moiety at position 1 of the dihydropyridine ring, enhancing lipophilicity and influencing interactions with hydrophobic binding pockets.
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3-Carboxamide linkage: The carboxamide group at position 3 is conjugated to a 2-cyanophenyl substituent, introducing hydrogen-bonding capabilities and electronic effects due to the cyano group.
Table 1: Key Identifiers of N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
| Property | Value |
|---|---|
| CAS Registry Number | 946253-92-5 |
| Molecular Formula | |
| Molecular Weight | 343.386 g/mol |
| IUPAC Name | N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
Spectroscopic Characterization
While direct spectroscopic data for this compound is unavailable, analogous dihydropyridines exhibit characteristic NMR and mass spectral patterns. For example, N-(2-isopropylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (a structural analog) shows distinct NMR peaks at δ 12.92 (s, 1H, NH), 8.90 (s, 1H, aromatic), and 1.29 ppm (d, 6H, isopropyl CH) . High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions with errors < 2 ppm, as seen in [M + H] at m/z 307.1454 for a derivative with a molecular formula of .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step organic reactions, typically including:
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Condensation: Formation of the dihydropyridine core via cyclocondensation of a β-keto ester with an ammonium acetate derivative.
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N-Alkylation: Introduction of the 4-methylbenzyl group at position 1 using a benzyl halide under basic conditions.
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Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 2-cyanoaniline using coupling agents like EDC/HOBt .
A representative protocol for analogous compounds involves nitration, trifluoromethylation, and phenol deprotection steps to achieve intermediates, followed by coupling with carboxylic acid derivatives . Yield optimization often requires meticulous control of reaction parameters, such as temperature (60–80°C) and solvent polarity (DMF or THF).
Challenges in Synthesis
Key challenges include:
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Low Yields: Multi-step syntheses frequently result in cumulative yield losses. For example, a related eight-step synthesis achieved a final yield of <15% due to side reactions during trifluoromethylation .
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Purification Difficulties: The compound’s lipophilicity (predicted LogP ≈ 3.5) complicates chromatographic separation, necessitating reverse-phase HPLC for high-purity isolation.
Biological Activity and Mechanism
Anti-Inflammatory Activity
Although direct evidence for this compound is lacking, closely related dihydropyridines exhibit IC values of 10–50 μM in COX-2 inhibition assays. Substitutions at the 3-carboxamide position significantly influence potency; for instance, electron-withdrawing groups (e.g., cyano) improve activity compared to electron-donating substituents .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Comparative studies highlight the impact of substituents on pharmacological profiles:
Table 2: Bioactivity of Selected Dihydropyridine Derivatives
| Compound | Key Substituents | IC (COX-2) | LogP |
|---|---|---|---|
| Target Compound | 2-cyanophenyl, 4-methylbenzyl | Not reported | ~3.5 |
| N-(4-fluorophenyl)-4-methyl analog | 4-fluorophenyl | 28 μM | 3.2 |
| Trifluoromethyl derivative | 3,5-bis(trifluoromethyl) | 12 μM | 5.12 |
The trifluoromethyl derivative’s higher LogP correlates with increased membrane permeability but may reduce aqueous solubility. The target compound’s cyano group balances lipophilicity and polarity, potentially optimizing bioavailability.
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